
5-Bromo-1-ethoxy-2,3-difluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex halogenated aromatic compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . These methods suggest that the synthesis of 5-Bromo-1-ethoxy-2,3-difluorobenzene could potentially be carried out through similar pathways involving strategic functional group transformations and halogenation steps.
Molecular Structure Analysis
The molecular structures of halogenated aromatic compounds are often determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorinated benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was also determined by X-ray diffraction, showing two stable crystalline phases . These techniques could be applied to determine the molecular structure of 5-Bromo-1-ethoxy-2,3-difluorobenzene, providing insights into its conformation and stability.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds is influenced by the presence of substituents that can either activate or deactivate the aromatic ring towards further chemical reactions. For instance, the tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate was synthesized through a reaction involving bismuth, benzenesulfonic acid, and hydrogen peroxide . The study of competitive molecular recognition of bromo derivatives of dihydroxybenzoic acid with N-donor compounds also highlights the importance of functional groups in determining the reactivity and interaction of halogenated aromatics . These findings suggest that the ethoxy and difluoro substituents in 5-Bromo-1-ethoxy-2,3-difluorobenzene would play a significant role in its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatics are closely related to their molecular structure. The spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene provided information on its molecular conformation and vibrational spectra, which are essential for understanding its physical properties . The technological study for the synthesis of 1-bromo-2,4-difluorobenzene aimed to develop an economical method with high yield and purity, indicating the importance of optimizing synthesis conditions to achieve desirable physical and chemical properties . These studies underscore the need for detailed analysis to predict the properties of 5-Bromo-1-ethoxy-2,3-difluorobenzene, which would likely exhibit unique characteristics due to its specific halogenation pattern and ethoxy group.
Wissenschaftliche Forschungsanwendungen
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives, which can be synthesized using bromo-difluorobenzene compounds, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .
- Results : Indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .
-
α-Glucosidase Inhibitors
- Field : Medicinal Chemistry
- Application : 5-bromo-2-aryl benzimidazole derivatives, which can be synthesized using bromo-difluorobenzene compounds, have been evaluated as potential inhibitors of α-glucosidase enzyme .
- Methods : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques .
- Results : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities in the range of IC50=12.4–103.2 μM .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-1-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBWRBQWZTQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611764 | |
| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethoxy-2,3-difluorobenzene | |
CAS RN |
204654-92-2 | |
| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

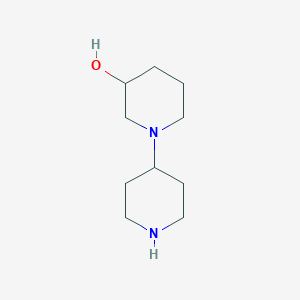
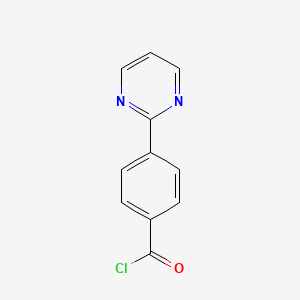
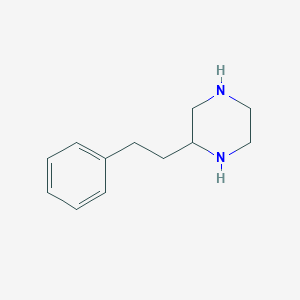
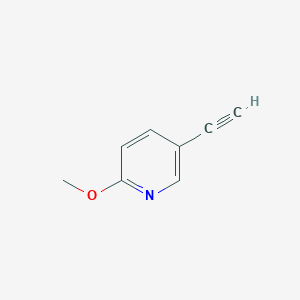
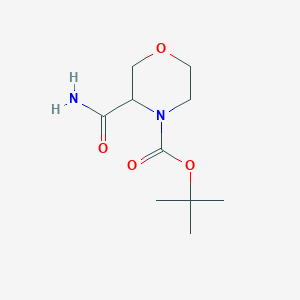
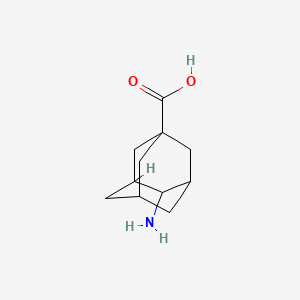

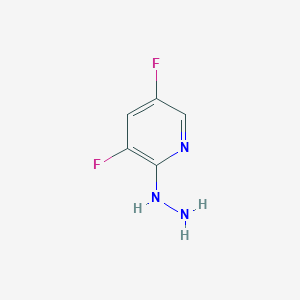
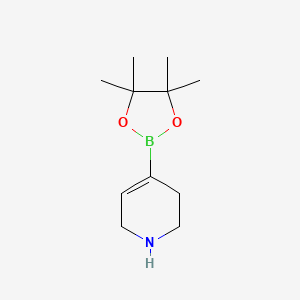
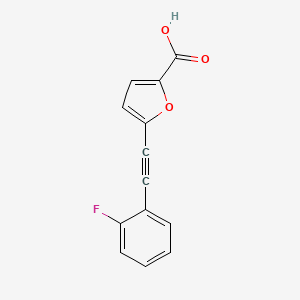
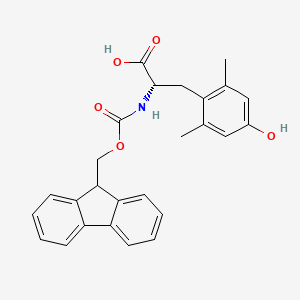
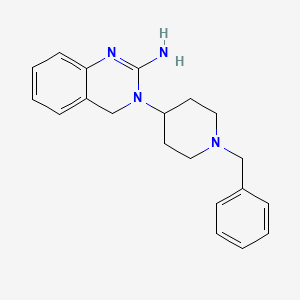
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)
![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)